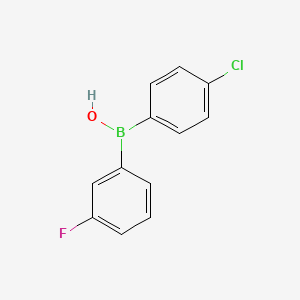![molecular formula C20H27NO B12602087 (2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol CAS No. 896721-62-3](/img/structure/B12602087.png)
(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol is an organic compound with a complex structure that includes a dibenzylamino group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol typically involves the reaction of a suitable precursor with dibenzylamine under controlled conditions. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction conditions often include a solvent such as dichloromethane and a base such as sodium hydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods can include the use of microreactors to control reaction parameters precisely and ensure consistent product quality.
化学反応の分析
Types of Reactions
(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
科学的研究の応用
(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol exerts its effects involves its interaction with specific molecular targets. The dibenzylamino group can interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2S)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol: The enantiomer of the compound with different stereochemistry.
N,N-dibenzyl-3-methylbutan-1-amine: A similar compound lacking the hydroxyl group.
3-methyl-2-(methylamino)butan-1-ol: A compound with a methylamino group instead of a dibenzylamino group.
Uniqueness
(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol is unique due to its specific stereochemistry and the presence of both a dibenzylamino group and a hydroxyl group
特性
CAS番号 |
896721-62-3 |
|---|---|
分子式 |
C20H27NO |
分子量 |
297.4 g/mol |
IUPAC名 |
(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol |
InChI |
InChI=1S/C20H27NO/c1-17(2)20(16-22)15-21(13-18-9-5-3-6-10-18)14-19-11-7-4-8-12-19/h3-12,17,20,22H,13-16H2,1-2H3/t20-/m1/s1 |
InChIキー |
GLPIOJULQYIHPG-HXUWFJFHSA-N |
異性体SMILES |
CC(C)[C@H](CN(CC1=CC=CC=C1)CC2=CC=CC=C2)CO |
正規SMILES |
CC(C)C(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



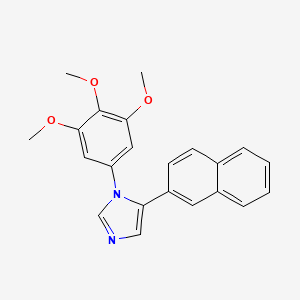
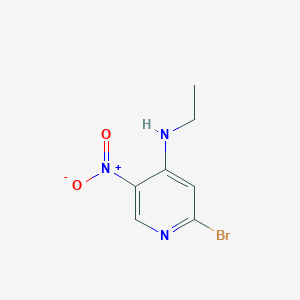
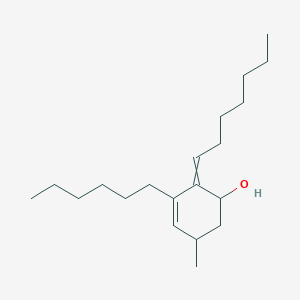
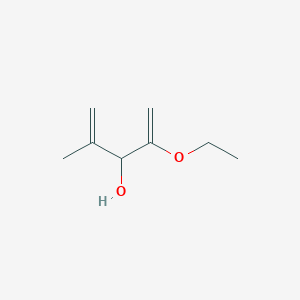
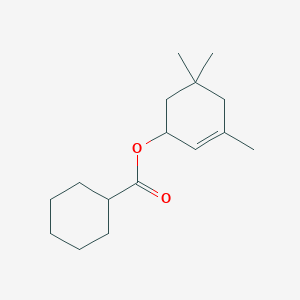
![Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate](/img/structure/B12602058.png)

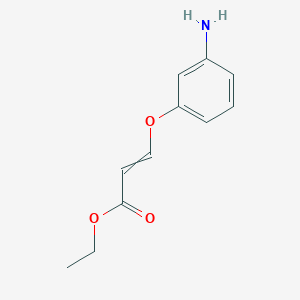

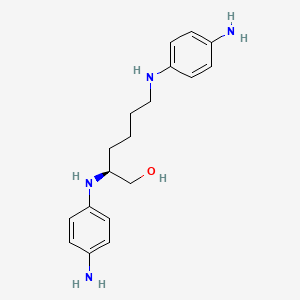
![1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B12602097.png)
![5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12602112.png)
